molecular formula C21H14Br2N2 B10919353 3,5-bis(4-bromophenyl)-1-phenyl-1H-pyrazole

3,5-bis(4-bromophenyl)-1-phenyl-1H-pyrazole

Cat. No.: B10919353
M. Wt: 454.2 g/mol
InChI Key: DDRUPIPZJMHLMJ-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-1-phenyl-1H-pyrazole is a heterocyclic compound with a pyrazole core substituted with bromophenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-1-phenyl-1H-pyrazole typically involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable base, such as sodium ethoxide, to yield the desired pyrazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-bromophenyl)-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups at the bromine positions.

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-1-phenyl-1H-pyrazole depends on its specific application. In medicinal chemistry, for example, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis(4-bromophenyl)-1-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of π-conjugated polymers and as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C21H14Br2N2

Molecular Weight

454.2 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-1-phenylpyrazole

InChI

InChI=1S/C21H14Br2N2/c22-17-10-6-15(7-11-17)20-14-21(16-8-12-18(23)13-9-16)25(24-20)19-4-2-1-3-5-19/h1-14H

InChI Key

DDRUPIPZJMHLMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

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